Azvudine hydrochloride

HIV-1 drug resistance M184V mutation NRTI cross-resistance

Azvudine HCl (CAS 1333126-31-0) is a 4′-azido cytidine NRTI supplied at ≥95% purity. Unlike lamivudine, it retains nanomolar potency (EC50=3.4 nM) against M184V/L74V HIV-1 mutants. Its unique 4′-azido group alters RT active-site steric interactions, reducing excision susceptibility. Aqueous solubility of 125 mg/mL (387.38 mM) enables co-solvent-free high-concentration formulations. Essential for NRTI resistance mechanism studies and polymerase selectivity benchmarking.

Molecular Formula C9H12ClFN6O4
Molecular Weight 322.68
CAS No. 1333126-31-0
Cat. No. B2717749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzvudine hydrochloride
CAS1333126-31-0
Molecular FormulaC9H12ClFN6O4
Molecular Weight322.68
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F.Cl
InChIInChI=1S/C9H11FN6O4.ClH/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19;/h1-2,5-7,17-18H,3H2,(H2,11,13,19);1H/t5-,6-,7+,9+;/m0./s1
InChIKeyMKMLHJHSIBILJH-DBSFTZRASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Azvudine Hydrochloride (CAS 1333126-31-0) Procurement Guide for Antiviral Research


Azvudine hydrochloride (CAS 1333126-31-0, synonym FNC hydrochloride, RO-0622 hydrochloride) is the hydrochloride salt form of azvudine, a synthetic cytidine nucleoside analog characterized by a 2′-β-fluoro and 4′-azido substitution [1]. It functions as a nucleoside reverse transcriptase inhibitor (NRTI) with documented antiviral activity against HIV-1, HIV-2, HBV, and HCV in preclinical models [1]. Azvudine received NMPA conditional approval in China in July 2022 as an oral SARS-CoV-2 RdRp inhibitor, and it is also approved for HIV treatment in China since 2021 [2]. For research procurement, azvudine hydrochloride is supplied as a light yellow to khaki solid with typical purity specifications of 95–99%, soluble in water at 125 mg/mL (387.38 mM) .

Why Azvudine Hydrochloride Cannot Be Substituted with Generic NRTI Analogs in HIV Research


Azvudine hydrochloride differs fundamentally from conventional NRTIs such as lamivudine (3TC) and emtricitabine (FTC) in its molecular architecture, resistance profile, and polymerase selectivity. Unlike standard 2′,3′-dideoxynucleoside analogs, azvudine bears a 4′-azido group that confers distinct steric interactions with reverse transcriptase active site mutants and alters its excision susceptibility [1]. Direct comparative studies demonstrate that azvudine retains nanomolar activity against NRTI-resistant HIV-1 strains (including L74V, T69N, and M184V mutants) under conditions where lamivudine exhibits substantially higher fold-reductions in susceptibility [1]. Additionally, the hydrochloride salt form provides aqueous solubility (125 mg/mL) that exceeds typical solubility requirements for in vitro and in vivo formulation, making direct substitution with free base or alternative salt forms problematic for experimental reproducibility . These compound-specific characteristics preclude simple interchange with other cytidine analogs in research applications.

Azvudine Hydrochloride: Quantitative Comparator Evidence for Research Selection


Azvudine Retains Nanomolar Potency Against M184V NRTI-Resistant HIV-1 While Lamivudine Exhibits High-Level Resistance

In direct head-to-head comparison using HIV-1LAI-M184V virus, azvudine demonstrated an EC50 of 3.4 nM with a 250-fold reduction in susceptibility relative to wild-type, yet remained active in the low nanomolar range [1]. In contrast, lamivudine (3TC) against M184V mutants typically exhibits EC50 values exceeding 1,000 nM, representing susceptibility reductions of >1000-fold, effectively rendering the virus resistant [1][2]. In the same in vitro induced resistance assay, lamivudine treatment resulted in higher frequency of M184I/V mutations and greater occurrence of M184V at equivalent induction times compared with azvudine [1].

HIV-1 drug resistance M184V mutation NRTI cross-resistance

Azvudine Hydrochloride Demonstrates 387 mM Aqueous Solubility Enabling High-Concentration Formulation

Azvudine hydrochloride exhibits aqueous solubility of 125 mg/mL, corresponding to 387.38 mM in water . While direct comparative solubility data for azvudine free base in the same source is not available, the hydrochloride salt form is selected for commercial supply and research distribution to enable aqueous formulation for in vitro assays and in vivo administration. The free base azvudine (CAS 1011529-10-4) has distinct physicochemical properties and requires different solubilization strategies [1]. The hydrochloride salt achieves ~387 mM aqueous solubility, which is a salt-specific parameter relevant for preparing concentrated stock solutions and dosing formulations .

formulation development aqueous solubility in vivo dosing

Azvudine Triphosphate Exhibits HIV-1 RT Incorporation Efficiency Superior to HCV, RSV, and DENV-2 Polymerases

Biochemical assessment of azvudine triphosphate (FNC-TP) across multiple viral polymerases revealed a ranked order of incorporation efficiency: HIV-1 RT > HCV RdRp > RSV RdRp > DENV-2 RdRp ≫ SARS-CoV-2 RdRp [1]. The active triphosphate form is incorporated most efficiently by HIV-1 reverse transcriptase, with progressively lower efficiency for HCV, RSV, and DENV-2 polymerases, and serves as a poor substrate for SARS-CoV-2 RdRp [1]. FNC-TP acts as an obligate chain terminator in all polymerases tested. This polymerase selectivity profile is a defined biochemical characteristic of FNC-TP rather than a general property of all cytidine analog NRTIs [1].

viral polymerase selectivity NRTI-TP incorporation chain termination

Azvudine Exhibits Extended Plasma Half-Life Supporting Once-Daily Oral Dosing in Clinical Studies

Clinical pharmacokinetic studies indicate that azvudine possesses a favorable pharmacokinetic profile with extended half-life supporting once-daily oral administration [1]. The compound has demonstrated ability to reduce viral load and shorten time to nucleic acid negativity in COVID-19 patients with mild adverse effects [1]. Pharmacokinetic investigations include a [14C] mass balance clinical trial in healthy male subjects to characterize total radioactivity disposition and a dedicated renal impairment study examining effects of mild-to-moderate GFR decline on azvudine pharmacokinetics [2][3]. These studies evaluate the PK behavior of 3 mg single-dose azvudine tablets.

pharmacokinetics half-life oral bioavailability

Azvudine Lacks Significant Antiviral Activity Against SARS-CoV-2 in Cell Culture Despite Clinical COVID-19 Approval

Biochemical and cell culture studies reveal that FNC-TP is a poor substrate for SARS-CoV-2 RdRp, and azvudine lacks significant antiviral activity against SARS-CoV-2 in cell culture [1]. This is in contrast to remdesivir and molnupiravir, which demonstrate robust inhibition of SARS-CoV-2 RdRp and clear antiviral activity in cell culture models [1]. Despite this lack of direct in vitro activity, azvudine received NMPA conditional approval in China for COVID-19 treatment in July 2022 [2]. The disconnect between in vitro polymerase activity and clinical efficacy suggests alternative mechanisms may contribute to observed clinical outcomes in COVID-19 patients [1].

SARS-CoV-2 antiviral mechanism RdRp inhibition

Azvudine Hydrochloride Research Application Scenarios for Laboratory and Preclinical Procurement


HIV-1 NRTI Resistance Mechanism Studies with M184V and L74V Mutants

Azvudine hydrochloride is a defined molecular tool for investigating NRTI resistance mechanisms in HIV-1 reverse transcriptase, particularly the M184V and L74V mutations. Direct comparative data demonstrate that azvudine retains nanomolar activity (EC50 = 3.4 nM) against M184V-mutant HIV-1 while lamivudine exhibits high-level resistance with >1000-fold loss of potency [1]. This differential susceptibility profile supports structure–activity relationship studies examining how 4′-azido substitution modulates steric interactions within the RT active site and alters excision susceptibility. Researchers can employ azvudine as a reference compound to compare resistance barrier characteristics across NRTI candidates, evaluate cross-resistance patterns, and investigate the molecular basis of reduced excision efficiency in mutant RT enzymes [1].

High-Concentration Aqueous Formulation Development and In Vivo Pharmacology

Azvudine hydrochloride (387.38 mM aqueous solubility, 125 mg/mL in H2O) is well-suited for formulation studies requiring high-concentration aqueous stock solutions for in vitro assays or in vivo dosing preparations [1]. The hydrochloride salt form enables researchers to prepare concentrated solutions without organic co-solvents that might confound biological assays. This property is particularly valuable for preclinical pharmacokinetic and toxicology studies requiring precise, reproducible oral or parenteral dosing in rodent models. Extended plasma half-life and once-daily oral dosing feasibility supported by clinical pharmacokinetic investigations provide a defined PK framework for translational research evaluating compound disposition and exposure–response relationships [2]. The compound has been investigated in dedicated renal impairment PK studies and mass balance trials, offering reference data for experimental design .

Viral Polymerase Comparative Selectivity and Chain Termination Studies

Azvudine triphosphate (FNC-TP) serves as a molecular probe for comparative viral polymerase selectivity studies, with defined incorporation efficiency rankings across multiple viral enzymes (HIV-1 RT > HCV RdRp > RSV RdRp > DENV-2 RdRp ≫ SARS-CoV-2 RdRp) [1]. Researchers can employ azvudine hydrochloride in cellular assays to generate intracellular FNC-TP for subsequent biochemical characterization of chain termination mechanisms across polymerase families. The compound's activity against HIV-1 RT provides a positive control reference, while its poor substrate properties for SARS-CoV-2 RdRp highlight the importance of verifying in vitro polymerase activity before extrapolating to clinical antiviral efficacy [1]. This scenario is relevant for laboratories conducting polymerase enzymology, inhibitor mechanism-of-action studies, and antiviral drug discovery programs seeking to benchmark candidate compounds against a well-characterized NRTI.

SARS-CoV-2 Antiviral Research Control Studies and Negative Control Applications

Given the documented lack of significant antiviral activity against SARS-CoV-2 in cell culture despite clinical COVID-19 approval, azvudine hydrochloride can be utilized as a negative control or reference compound for validating cell-based SARS-CoV-2 antiviral assays [1]. Researchers can contrast azvudine with remdesivir or molnupiravir (both demonstrating robust in vitro anti-SARS-CoV-2 activity) to establish assay sensitivity windows and confirm that observed antiviral effects are RdRp-mediated [1]. This application is particularly relevant for laboratories investigating the disconnect between in vitro polymerase inhibition and clinical efficacy in SARS-CoV-2, evaluating alternative mechanisms of action (e.g., host-targeting effects, immunomodulation), or screening for compounds that may exhibit clinical benefit through non-RdRp pathways [1]. Azvudine's regulatory approval for COVID-19 in China, despite weak direct anti-SARS-CoV-2 activity in vitro, provides a unique case study for understanding drug repurposing and clinical translation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azvudine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.